molecular formula C8H6ClIO B12950295 1-(5-Chloro-2-iodophenyl)ethanone

1-(5-Chloro-2-iodophenyl)ethanone

Cat. No.: B12950295
M. Wt: 280.49 g/mol
InChI Key: SUJDECOOPAEOOU-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-iodophenyl)ethanone (C₈H₆ClIO) is a halogenated acetophenone derivative characterized by a ketone group at the 1-position and chloro/iodo substituents at the 5- and 2-positions of the phenyl ring, respectively. Its synthesis involves Friedel-Crafts acylation or direct halogenation, yielding a yellow oil with a 40% yield . Key spectral data include:

  • ¹H NMR: δ 7.83 (d, J=8.4 Hz), 7.41 (d, J=2.4 Hz), 7.11 (dd, J=8.4, 2.4 Hz), 2.60 (s).
  • ¹³C NMR: δ 200.3 (C=O), 145.4–88.0 (aromatic carbons), 29.4 (CH₃).
  • HRMS: [M⁺] observed at 279.9147 (calc. 279.9146) .

The compound’s reactivity and applications in organic synthesis (e.g., as a precursor for pharmaceuticals) are influenced by its electron-withdrawing substituents and steric effects .

Properties

Molecular Formula

C8H6ClIO

Molecular Weight

280.49 g/mol

IUPAC Name

1-(5-chloro-2-iodophenyl)ethanone

InChI

InChI=1S/C8H6ClIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3

InChI Key

SUJDECOOPAEOOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 5-chloro-2-hydroxyacetophenone using N-iodosuccinimide in the presence of p-toluenesulfonic acid in acetonitrile at room temperature . The reaction mixture is stirred for several hours, followed by quenching with an ice-cold saturated aqueous solution of sodium thiosulfate. The product is then filtered and recrystallized to obtain pure this compound.

Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient and scalable techniques. One such method includes the reaction of 5-chloro-2-hydroxyacetophenone with iodine monochloride in the presence of a suitable solvent and catalyst. The reaction conditions are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-iodophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution: Formation of substituted acetophenones.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

Scientific Research Applications

1-(5-Chloro-2-iodophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-iodophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogues: Halogen Substitution

Halogen positioning and type significantly alter physicochemical properties. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Synthesis Method
1-(5-Chloro-2-iodophenyl)ethanone Cl (5), I (2) C₈H₆ClIO 296.49 Oil Friedel-Crafts acylation
1-(5-Fluoro-2-iodophenyl)ethanone F (5), I (2) C₈H₆FIO 264.04 Halogen exchange
1-(5-Bromo-2-iodophenyl)ethanone Br (5), I (2) C₈H₆BrIO 340.90 Direct bromination
1-(5-Chloro-2-nitrophenyl)ethanone Cl (5), NO₂ (2) C₈H₆ClNO₃ 199.59 58–61 Nitration of chloroacetophenone

Key Observations :

  • Electron-Withdrawing Effects: The iodo group in this compound enhances electrophilicity compared to fluoro/bromo analogues, favoring nucleophilic substitution .
  • Melting Points: Nitro-substituted derivatives (e.g., 1-(5-Chloro-2-nitrophenyl)ethanone) exhibit higher melting points due to stronger intermolecular interactions .

Oxygen-Containing Derivatives

Phenolic and ether-linked analogues demonstrate varied bioactivity:

Compound Name Substituents Molecular Formula Biological Activity
1-(5-Chloro-2-phenoxyphenyl)ethanone Cl (5), OPh (2) C₁₄H₁₁ClO₂ Not reported; used in material science
1-(5-Chloro-2-hydroxyphenyl)ethanone Cl (5), OH (2) C₈H₇ClO₂ Antioxidant potential
1-(5-Chloro-2-hydroxy-3-iodophenyl)ethanone Cl (5), OH (2), I (3) C₈H₆ClIO₂ Antibacterial (via Schiff base derivatives)

Key Observations :

  • Phenolic Derivatives: The hydroxyl group in 1-(5-Chloro-2-hydroxyphenyl)ethanone enables hydrogen bonding, enhancing solubility and antioxidant activity .
  • Hybrid Halogen-Oxygen Compounds: 1-(5-Chloro-2-hydroxy-3-iodophenyl)ethanone shows dual functionality, enabling diverse derivatization for antimicrobial applications .

Nitrogen-Containing Analogues

Nitrogen substituents introduce pharmacological relevance:

Compound Name Substituents Biological Activity pIC₅₀ (if applicable)
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone NO₂ (indole), SPh (4-NO₂) Antimalarial (vs. Plasmodium) 8.21
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone NH₂ (2), Cl (5) Intermediate for antifungal agents

Key Observations :

  • Antimalarial Activity: Nitro and thioether groups in indolyl-ethanones enhance activity against Plasmodium, surpassing chloroquine .
  • Trifluoromethyl Derivatives: The CF₃ group in 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone improves metabolic stability .

Heterocyclic Analogues

Thiophene and benzofuran derivatives exhibit unique properties:

Compound Name Core Structure Application
1-(5-Chlorothiophen-2-yl)ethanone Thiophene ring Precursor for nonlinear optical materials
1-(7-Ethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethanone Benzofuran ring Antifungal (via microbiological reduction)

Key Observations :

  • Thiophene Derivatives : The sulfur atom enhances conjugation, making these compounds suitable for optoelectronic applications .
  • Benzofuran Derivatives : Ethyl and imidazole substituents improve antifungal efficacy .

Biological Activity

1-(5-Chloro-2-iodophenyl)ethanone, an organic compound characterized by its unique halogenated structure, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This compound features a chloro and an iodo substituent on a phenyl ring attached to an ethanone functional group. Its molecular formula is C8H6ClI, and it is classified as a halogenated ketone. The presence of both chlorine and iodine atoms significantly influences its reactivity and biological interactions, making it a subject of interest for therapeutic applications.

The compound can be synthesized through various methods, which influence its purity and yield. The structural formula is represented as follows:

SMILES CC O C1 CC Cl CC C1I\text{SMILES CC O C1 CC Cl CC C1I}

The molecular weight is approximately 280.49 g/mol, and it has a purity level of 95% as reported by suppliers .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with biological molecules. The dual halogenation may enhance its reactivity towards nucleophilic sites on proteins, which is crucial for drug design and development.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of this compound. Its structural similarity to other known anticancer agents allows for the exploration of its efficacy against various cancer cell lines.

Case Study: Ewing's Sarcoma
In a study focused on Ewing's sarcoma, compounds structurally related to this compound demonstrated significant antiproliferative activity. For instance, related compounds showed growth inhibition in TC32 cells with GI50 values ranging from 0.9 μM to 20 μM . This suggests that further exploration of this compound could yield similar or enhanced activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of halogenated compounds is essential for predicting their biological behavior. The presence of halogens like chlorine and iodine can significantly alter the electronic properties and steric effects of the molecule.

Compound Name Structural Features Unique Characteristics
1-(5-Bromo-2-iodophenyl)ethanoneBromine instead of chlorineExhibits different reactivity due to bromine's properties
1-(5-Fluoro-2-iodophenyl)ethanoneFluorine instead of chlorineFluorine's electronegativity alters chemical behavior
1-(4-Iodophenyl)ethanoneLacks chlorine atomLess reactive in substitution reactions
2-Chloro-1-(2-iodophenyl)ethanoneDifferent positioning of halogensUnique reactivity profile due to structural differences

The comparative analysis shows that the presence of both chlorine and iodine contributes to distinct reactivity profiles, enhancing the compound's utility in synthetic organic chemistry .

The mechanism by which this compound exerts its biological effects remains under investigation. Preliminary findings suggest that it may act as a Michael acceptor, allowing it to form covalent bonds with thiol groups in proteins, potentially leading to altered protein function or apoptosis in cancer cells .

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